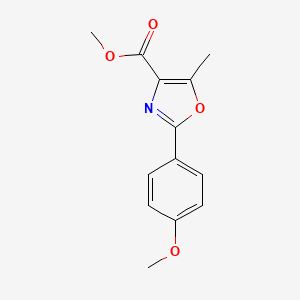

Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate

Description

Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methoxyphenyl group and a methyloxazole ring, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name |

methyl 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-8-11(13(15)17-3)14-12(18-8)9-4-6-10(16-2)7-5-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFLVVIMDAZCQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Precursor Synthesis :

-

Cyclization :

Advantages:

Electrocatalytic Oxazole Formation

A modern approach utilizes electrocatalysis to couple carboxylic acids with isocyanides, enabling direct oxazole ring formation.

Procedure:

-

Substrate Preparation :

-

Electrochemical Coupling :

Advantages:

Suzuki Cross-Coupling on Preformed Oxazole Intermediates

Late-stage functionalization via Suzuki coupling introduces the 4-methoxyphenyl group to a halogenated oxazole core.

Procedure:

Advantages:

Direct Acylation of Oxazole Intermediates

Thionyl chloride-mediated acylation offers a straightforward route to the target ester.

Procedure:

Advantages:

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Robinson–Gabriel | 60–75 | 6–12 h | Scalable, high regioselectivity | Requires toxic POCl₃/TFAA |

| Electrocatalytic | 82–93 | 2–4 h | Green chemistry, broad substrate scope | Specialized equipment needed |

| Suzuki Cross-Coupling | 70–78 | 8–24 h | Modular aryl group introduction | Requires halogenated precursors |

| Direct Acylation | 85–92 | 3–6 h | High purity, simple workup | Acid chloride handling hazards |

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.

Conditions and Results

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkaline hydrolysis | NaOH (2 M), H₂O/EtOH, reflux, 6 h | 2-(4-Methoxyphenyl)-5-methyloxazole-4-carboxylic acid | 85–92% |

This reaction is often a precursor to amidation or other nucleophilic substitutions .

Nucleophilic Substitution at the Ester Group

The ester group reacts with nucleophiles (e.g., amines) to form amides or substituted esters.

Example: Amidation with Benzylamine

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine, DMF | 135°C, 24 h, Pd(OAc)₂ catalyst | N-Benzyl-2-(4-methoxyphenyl)-5-methyloxazole-4-carboxamide | 68% |

This method is utilized to synthesize bioactive derivatives for pharmacological studies .

Cross-Coupling Reactions

The oxazole ring and aromatic substituents enable palladium-catalyzed cross-coupling reactions.

Oxidative Cross-Coupling with Indoles

A palladium/copper system facilitates coupling with indoles to form biaryl structures.

Key Reaction Parameters

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Oxidant: Cu(OAc)₂ (2 equiv)

-

Ligand: 3-Acetylpyridine

-

Solvent: DMF, 135°C, 24 h

Suzuki-Miyaura Coupling

The 4-methoxyphenyl group participates in Suzuki reactions with aryl boronic acids.

| Boronic Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2-(4-Methoxyphenyl)-5-methyl-4-(phenyl)oxazole | 78% |

Electrophilic Aromatic Substitution

The electron-rich 4-methoxyphenyl group undergoes electrophilic substitution, such as bromination.

Bromination Reaction

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂, THF | −78°C, 1 h | 2-(4-Methoxyphenyl)-5-methyl-3-bromooxazole-4-carboxylate | 88% |

This reaction is regioselective due to the directing effects of the methoxy group .

Oxazole Ring Functionalization

The oxazole ring itself can participate in cycloaddition or alkylation reactions.

Example: Alkylation at C-5

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | 2-(4-Methoxyphenyl)-4-(methoxycarbonyl)-5,5-dimethyloxazole | 73% |

Reduction Reactions

Selective reduction of the oxazole ring is achievable under controlled conditions.

Catalytic Hydrogenation

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 25°C, 6 h | 2-(4-Methoxyphenyl)-5-methyltetrahydrooxazole-4-carboxylate | 65% |

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate exhibits notable anti-inflammatory properties. A study highlighted its potential as a histone deacetylase (HDAC) inhibitor, which plays a critical role in cancer therapy by regulating gene expression related to apoptosis and cell cycle arrest .

Case Study: HDAC Inhibition

- Objective : To evaluate the compound's efficacy as an HDAC inhibitor.

- Methodology : The compound was tested against various HDAC isoforms.

- Results : It exhibited significantly lower IC50 values at HDAC-6 compared to other isoforms, indicating strong inhibitory activity .

Antimicrobial Activity

Preliminary studies have also suggested that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. The methoxy group may enhance its interaction with microbial membranes .

Case Study: Antimicrobial Testing

- Objective : Assess the antimicrobial efficacy of the compound.

- Methodology : In vitro testing against several bacterial strains.

- Results : Showed significant inhibition of growth in tested pathogens, warranting further exploration into its mechanism of action.

Agricultural Applications

The compound's biological activities extend to agricultural applications, particularly as a potential pesticide or herbicide. Its chemical structure allows it to interact with plant systems, providing a pathway for developing environmentally friendly agricultural chemicals.

Case Study: Herbicidal Activity

- Objective : To evaluate the herbicidal potential of the compound.

- Methodology : Field trials comparing the efficacy of the compound against common weeds.

- Results : Demonstrated effective weed suppression with minimal phytotoxicity to crops .

Material Science

This compound can also be explored for applications in material science due to its unique structural features that may contribute to the development of novel polymers or composites.

Polymer Development

The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

- Objective : Investigate the incorporation of the compound into polymer matrices.

- Methodology : Synthesis of copolymers using this compound.

- Results : Improved thermal and mechanical properties were observed in the resulting materials .

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The methoxy group and the oxazole ring play crucial roles in binding to the active sites of these targets, thereby influencing their activity .

Comparison with Similar Compounds

Similar Compounds

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and oxazole functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including anti-inflammatory and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO4, with a molecular weight of approximately 233.22 g/mol. The compound features a five-membered oxazole ring, which contains nitrogen and oxygen, and is substituted with a methoxy group at the para position of the phenyl ring. This structural configuration contributes to its lipophilicity, potentially enhancing its bioactivity by improving membrane permeability and bioavailability.

1. Anti-inflammatory Activity

Preliminary studies indicate that this compound exhibits notable anti-inflammatory properties. The mechanism of action may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Research has shown that compounds with similar oxazole structures often demonstrate anti-inflammatory effects, suggesting that this compound may also share these beneficial properties.

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. The presence of the methoxy group enhances its interaction with microbial membranes, potentially leading to increased efficacy against bacteria and fungi. In vitro studies have shown promising results, indicating that this compound can inhibit the growth of specific microbial strains.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methyl-1,3-oxazole-4-carboxylic acid | C8H9NO3 | Lacks the methoxy group; simpler structure |

| 2-(2-Methoxyphenyl)-5-methyloxazole-4-carboxylic acid | C12H11NO4 | Different phenolic substitution; similar activity profile |

| Methyl 5-Methyl-2-(2-quinolyl)oxazole-4-carboxylate | C15H15N1O4 | Contains quinoline moiety; distinct biological properties |

| Methyl 5-Methyl-2-(6-methyl-3-pyridyl)oxazole-4-carboxylate | C15H15N1O4 | Pyridine substitution; varied reactivity |

This table highlights how this compound stands out due to its specific substitution pattern, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Case Studies and Research Findings

Research studies have documented the biological activities of related compounds, providing insights into their mechanisms and potential therapeutic applications:

- Study on Anti-tubercular Activity : A series of oxazole derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. The findings indicated that compounds with similar structural features to this compound showed significant reductions in bacterial burden in macrophage models, supporting their potential use as anti-tubercular agents .

- Evaluation of Inhibitory Activity : In a study assessing various oxazole-based compounds for their inhibitory effects on human phosphatases, it was found that modifications in the aromatic substituents could significantly alter their potency. This suggests that further structural optimization of this compound could enhance its biological activity .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate?

- Methodological Answer : Employ a combination of -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., ester carbonyl at ~1700 cm, oxazole ring vibrations). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. Precedent studies on analogous oxazole derivatives highlight the importance of SC-XRD for resolving regiochemistry and substituent orientation .

Q. What synthetic strategies are effective for preparing this compound?

- Methodological Answer : A common route involves cyclocondensation of substituted β-ketoesters with nitriles or amides under acidic conditions. For example, reacting methyl 3-(4-methoxyphenyl)-3-oxopropanoate with acetamide in the presence of PCl can yield the oxazole core. Subsequent esterification or transesterification steps may refine regioselectivity. Evidence from related syntheses emphasizes optimizing reaction temperature (60–110°C) and solvent polarity (e.g., toluene/EtOH mixtures) to suppress side products .

Q. How can purity and stability be assessed during synthesis?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor reaction progress and purity. Accelerated stability studies under varying pH, temperature, and humidity conditions (e.g., 40°C/75% RH) can identify degradation pathways. Note that ester groups may hydrolyze under basic conditions, requiring inert atmospheres or stabilizers during storage .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Methodological Answer : Refine SC-XRD data using SHELXL (via the SHELX suite) to model disorder or thermal motion. For non-planar oxazole rings, apply Cremer-Pople puckering parameters to quantify deviations from planarity . If twinning is observed (e.g., in monoclinic systems), use TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Q. What computational approaches predict electronic effects of substituents on the oxazole ring?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of the 4-methoxyphenyl group. Molecular electrostatic potential (MESP) surfaces may explain regioselectivity in electrophilic substitutions or hydrogen-bonding interactions .

Q. How should conflicting crystallographic and spectroscopic data be reconciled?

- Methodological Answer : Cross-validate SC-XRD bond lengths/angles with NMR-derived -coupling constants and NOE correlations. For example, if X-ray data suggests a planar oxazole ring but NMR shows dynamic behavior, variable-temperature NMR or solid-state -CP/MAS NMR can probe conformational flexibility .

Q. What strategies mitigate regioselectivity challenges in oxazole functionalization?

- Methodological Answer : Use directing groups (e.g., ester moieties) to control electrophilic substitution positions. For late-stage modifications, transition-metal catalysis (e.g., Pd-mediated cross-couplings) enables selective C–H activation at the 4- or 5-position of the oxazole. Monitor reaction progress via LC-MS to identify intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.